molecular formula C12H8F3NO3 B2495209 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1217071-29-8

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B2495209
CAS-Nummer: 1217071-29-8
Molekulargewicht: 271.195
InChI-Schlüssel: QKLGBCYSOYKVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions to form the quinoline core. The introduction of the trifluoromethyl group can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and specialized catalysts for the trifluoromethylation step. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial enzymes essential for metabolic processes. Notably, studies have shown that this compound can effectively inhibit:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

The minimum inhibitory concentrations (MIC) for this compound have been reported to be competitive with existing antibiotics, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory and Anticancer Activities

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory and anticancer applications. Its structural features allow it to modulate various biochemical pathways associated with inflammation and cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Study 1: Antibacterial Efficacy

A study conducted by Natesh Rameshkumar et al. evaluated the antibacterial activity of various quinoline derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound in vitro using human cell lines. The findings suggested that it could effectively reduce inflammatory markers, supporting its potential use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death. The trifluoromethyl group enhances the compound’s ability to penetrate bacterial cells and increases its binding affinity to the target enzymes.

Vergleich Mit ähnlichen Verbindungen

    Ciprofloxacin: Another quinolone with a similar mechanism of action but without the trifluoromethyl group.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone used primarily for urinary tract infections.

Uniqueness: 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and increases its potency against resistant bacterial strains. This makes it a valuable compound for developing new antibacterial agents.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1217071-29-8) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H6F3NO3
  • Molecular Weight : 257.17 g/mol
  • CAS Number : 1217071-29-8

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cancer cell growth. For example, a related compound, YJC-1, demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells by inducing mitotic phase arrest through microtubule polymerization and upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21(Cip1/Waf1) .

The mechanisms underlying the anticancer activity of this compound involve:

  • Cell Cycle Arrest : Induction of cell cycle arrest in the mitotic phase.
  • Regulation of CDK Inhibitors : Elevation of p21(Cip1/Waf1) levels and downregulation of Cdc25C phosphatase.

These actions lead to the inhibition of cyclin B1 and CDK1 protein expression, ultimately suppressing tumor growth in vivo .

Case Studies

Several studies have explored the biological implications of quinoline derivatives:

Study 1: Growth Inhibition in Lung Cancer Cells

In a study investigating the effects of YJC-1 on A549 cells:

  • Findings : Significant growth inhibition was observed with an IC50 value of 4.8 µM.
  • Mechanism : The compound caused microtubule polymerization leading to mitotic arrest and increased expression of CDK inhibitors .

Data Tables

Biological Activity IC50 Value (µM) Mechanism Cell Line
Anticancer (YJC-1)4.8Microtubule polymerization; CDKI regulationA549 (lung cancer)
Antimicrobial (related compounds)VariesDisruption of cell wall synthesisVarious pathogens

Eigenschaften

IUPAC Name

1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLGBCYSOYKVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.